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molecular formula C8H8N2S B8333970 3-Methylthioimidazo[1,5-a]pyridine

3-Methylthioimidazo[1,5-a]pyridine

Cat. No. B8333970
M. Wt: 164.23 g/mol
InChI Key: HUJPECQCLXMVDW-UHFFFAOYSA-N
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Patent
US05017212

Procedure details

To a solution of 1.63 g of imidazo[1,5-a]pyridine in 20 ml of tetrahydrofuran, 11 ml of n-butyl lithium (1.6N-hexane solution) is added below 70° C. during 15 minutes under nitrogen gas atmosphere. After stirring the mixture for an hour at the same temperature, a solution of 1.7 g of dimethyldisulfide in 10 ml of tetrahydrofuran is dropwise added during 30 minutes and continued to stir for 30 minutes. The mixture added with water is extracted with ether. The extract is dried over anhydrous magnesium sulfate and distilled to remove ether. The residue is purified by silica gel chromatography (eluent: chlooform-ethylacetate) to give 2.37 g of the oily title compound.
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[N:2]=[CH:3][N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12.[CH3:10][S:11]SC.O>O1CCCC1.C([Li])CCC>[CH3:10][S:11][C:3]1[N:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]2=[CH:1][N:2]=1

Inputs

Step One
Name
Quantity
1.63 g
Type
reactant
Smiles
C=1N=CN2C1C=CC=C2
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
11 mL
Type
solvent
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
CSSC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring the mixture for an hour at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
is extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract is dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to remove ether
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel chromatography (eluent: chlooform-ethylacetate)

Outcomes

Product
Name
Type
product
Smiles
CSC1=NC=C2N1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.37 g
YIELD: CALCULATEDPERCENTYIELD 104.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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